4-Borono-2-(dimethylamino)benzoic acid
Description
4-Borono-2-(dimethylamino)benzoic acid is a boronic acid derivative featuring a dimethylamino group at the 2-position and a borono group at the 4-position of the benzene ring. This compound combines the electronic effects of both substituents, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, enabling applications in sensing, catalysis, and protease inhibition .
Properties
CAS No. |
890839-19-7 |
|---|---|
Molecular Formula |
C9H12BNO4 |
Molecular Weight |
209.01 g/mol |
IUPAC Name |
4-borono-2-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H12BNO4/c1-11(2)8-5-6(10(14)15)3-4-7(8)9(12)13/h3-5,14-15H,1-2H3,(H,12,13) |
InChI Key |
WEDMABGHHXYJDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)N(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of 4-Borono-2-(dimethylamino)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Borono-2-(dimethylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form corresponding boranes or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Boranes or boronic esters.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
4-Borono-2-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its boronic acid group, which can interact with diols in biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Borono-2-(dimethylamino)benzoic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Borono-Benzoic Acid Derivatives
Table 1: Key Structural Analogs and Their Properties
*Calculated based on substituent contributions.
Key Observations:
- Electronic Effects: The dimethylamino group at position 2 (electron-donating) in this compound contrasts with the electron-withdrawing trifluoromethyl group in its CF₃ analog. This difference influences acidity (pKa) and reactivity in cross-coupling reactions.
- Functional Group Modifications : Esterification of the carboxylic acid (e.g., 4-(ethoxycarbonyl)phenylboronic acid) enhances lipophilicity, critical for pharmacokinetics in drug design .
Positional Isomers of Dimethylamino-Benzoic Acids
Table 2: Physical Properties of Dimethylamino-Benzoic Acid Isomers
| Compound Name | Substituent Position | Melting Point (°C) | Molecular Weight | CAS Number |
|---|---|---|---|---|
| m-(Dimethylamino)benzoic acid | 3-position | 150–153 | 165.18 | 99-64-9 |
| p-(Dimethylamino)benzoic acid | 4-position | 238–243.5 | 165.18 | 619-84-1 |
Key Observations:
- Melting Point Differences: The para-isomer (p-(dimethylamino)benzoic acid) has a significantly higher melting point (~238–243.5°C) compared to the meta-isomer (~150–153°C), likely due to enhanced symmetry and intermolecular hydrogen bonding in the para configuration .
- Biological Relevance: The para-substituted dimethylamino group is common in photoactive compounds (e.g., sunscreen agents) due to its UV absorption properties .
Halogen and Amino Derivatives
Example: 4-Bromo-2-(dimethylamino)benzoic Acid Hydrochloride
- Structure: Replaces the borono group with bromine (Br) at position 3.
- Properties: Molecular formula C₉H₁₀NO₂Br·HCl (MW: 305.46); CAS 1209966-33-4.
- Applications : Bromine enhances electrophilicity, making it a precursor in nucleophilic substitution reactions. The hydrochloride salt improves solubility in polar solvents .
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